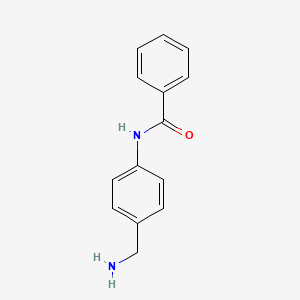
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole (MTT) is a chemical compound that has gained significant attention in the scientific community for its various applications. MTT is a yellow-colored compound that is soluble in organic solvents. It is widely used in biochemical research as a reagent for the detection of cell viability and proliferation.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is widely used in scientific research as a reagent for the detection of cell viability and proliferation. It is used in assays such as the 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole assay, which is a colorimetric assay that measures the metabolic activity of cells. The assay is based on the reduction of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole by mitochondrial dehydrogenases in viable cells, producing a purple formazan dye that can be quantified spectrophotometrically. 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is also used in assays such as the cell proliferation assay, the cytotoxicity assay, and the apoptosis assay.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is based on its reduction by mitochondrial dehydrogenases in viable cells. The reduction of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole produces a purple formazan dye that can be quantified spectrophotometrically. The amount of formazan dye produced is directly proportional to the metabolic activity of the cells. Therefore, 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is used as an indicator of cell viability and proliferation.
Biochemical and Physiological Effects:
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is a non-toxic compound that does not affect the biochemical or physiological processes of cells. It is a useful reagent for the detection of cell viability and proliferation because it does not interfere with the metabolic activity of the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole in lab experiments are that it is a non-toxic compound that does not interfere with the metabolic activity of cells. It is also a cost-effective reagent that produces reliable and reproducible results. The limitations of using 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole are that it is not suitable for the detection of cell death or apoptosis. It is also not suitable for the detection of cells that do not have mitochondrial dehydrogenases.
Direcciones Futuras
There are several future directions for the use of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole in scientific research. One future direction is the development of new assays that use 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole as a reagent. Another future direction is the development of new compounds that can be used in conjunction with 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole to detect specific cellular processes. Additionally, the use of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole in drug discovery and development is an area of active research.
Métodos De Síntesis
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole can be synthesized by reacting 3-methoxy-1,2-thiazole with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst. The reaction is carried out in an organic solvent such as toluene or dichloromethane. The product is obtained by filtration and recrystallization.
Propiedades
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-8(13-5)12-16-7/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPZKUPTMKUMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)



![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)

![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)

![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)